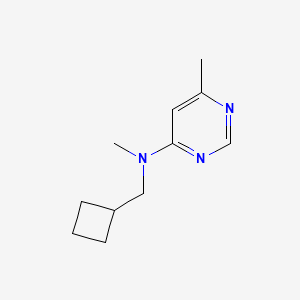

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine

CAS No.: 2202259-94-5

Cat. No.: VC6045803

Molecular Formula: C11H17N3

Molecular Weight: 191.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2202259-94-5 |

|---|---|

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.278 |

| IUPAC Name | N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H17N3/c1-9-6-11(13-8-12-9)14(2)7-10-4-3-5-10/h6,8,10H,3-5,7H2,1-2H3 |

| Standard InChI Key | WNCNZZKUYHLQSH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=N1)N(C)CC2CCC2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine features a pyrimidine core substituted at the 4-position with a cyclobutylmethylamine group and methyl groups at the 1- and 6-positions. The cyclobutylmethyl moiety introduces steric and electronic effects that distinguish this compound from simpler pyrimidine derivatives such as 2,6-dimethylpyrimidin-4-amine (CID 68039), which lacks the cyclobutyl group .

Key Structural Features:

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Substituents:

-

N-Cyclobutylmethyl group at position 4.

-

Methyl groups at positions 1 (N-methyl) and 6.

-

The compound’s molecular formula is , with a molecular weight of 191.28 g/mol. Theoretical calculations predict a collision cross section (CCS) of approximately 123–136 Ų for its ionized forms, comparable to other pyrimidine amines .

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Reaction Time | 8–10 hours |

| Solvent | Toluene or DMF |

Comparative Analysis with Related Compounds

The compound’s uniqueness lies in its cyclobutylmethyl substituent. A comparison with 2,6-dimethylpyrimidin-4-amine (CID 68039) reveals critical differences:

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s rigid cyclobutyl group makes it a candidate for prodrug development, particularly in enhancing the bioavailability of neuroactive agents.

Specialty Chemicals

In material science, its aromaticity and substituent flexibility could aid in designing liquid crystals or coordination polymers.

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Cyclobutyl groups require specialized precursors.

-

Data Gaps: Limited in vivo studies on toxicity and pharmacokinetics.

Future research should prioritize:

-

Scalable synthesis using continuous flow reactors.

-

High-throughput screening for target identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume